molecular formula C7H14N2O2S B8488820 1-Methyl-4-(vinylsulfonyl)piperazine CAS No. 958298-01-6

1-Methyl-4-(vinylsulfonyl)piperazine

Cat. No. B8488820
CAS RN: 958298-01-6
M. Wt: 190.27 g/mol
InChI Key: NWWDDUXLUXVLIY-UHFFFAOYSA-N
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Description

1-Methyl-4-(vinylsulfonyl)piperazine is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(vinylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(vinylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

958298-01-6

Product Name

1-Methyl-4-(vinylsulfonyl)piperazine

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-ethenylsulfonyl-4-methylpiperazine

InChI

InChI=1S/C7H14N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3H,1,4-7H2,2H3

InChI Key

NWWDDUXLUXVLIY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid, 13-cyclohexyl-3-methoxy-6-(phenoxysulfonyl)-,1,1-dimethylethyl ester. To a solution of tbutyl 3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate (4.40 g, 11.2 mmol) in dioxane (30.0 mL) and BEMP (4.88 mL, 16.9 mmol) was added phenyl vinylsulfonate (4.14 g, 22.5 mmol). The resulting mixture was stirred at 22° C. for 1 hr and then at 110° C. in a sealed tube in a microwave for 15 min. The resulting mixture was concentrated under reduced pressure. Silica gel chromatography (1:1 EtOAc:hexanes) of the concentrate afforded the title compound (3.49 g, 52%) as a yellow oil. MS m/z 600 (MH+), ret time 3.11 min, column B, 4 minute gradient, flow rate 4 mL/min.
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4.88 mL
Type
reactant
Reaction Step Three
Quantity
4.14 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxamide, 13-cyclohexyl-N-[(dimethylamino)sulfonyl]-3-methoxy-6-[(4-methyl-1-piperazinyl)sulfonyl]-. To a solution of 7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid, 13-cyclohexyl-3-methoxy-6-[(4-methyl-1-piperazinyl)sulfonyl]-, methyl ester (60 mg, 0.11 mmol) in 1:1 MeOH/THF (2.0 mL) was added 1M NaOH (2.0 mL). The resulting mixture was stirred at 22° C. for 16 hr. 1M HCl (15 mL) was added and the aqueous layer was extracted with CHCl3 (2×15 mL). The organic phase was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford a white solid. This solid was dissolved in CH2Cl2 (110 mL) and 2M oxalyl chloride (1.0 mL) in CH2Cl2 was added. This solution was stirred at 22° C. for 2 hr and concentrated under reduced pressure. The resulting yellow oil was redissolved in CH2Cl2 (110 mL); BEMP (60 mg, 0.22 mmol) and dimethylsulfamide (68 mg, 0.55 mmol) were added. The resulting mixture was allowed to stir at 22° C. for 6 hr. 1M HCl (15 mL) was added and the aqueous layer was extracted with CHCl3 (2×30 mL). The organic phase was concentrated under reduced pressure. This oil was purified by reverse-phase prep HPLC to afford the title compound (48 mg, 68%) as a yellow paste. MS m/z 643 (MH+). 1H NMR (300 MHz, CDCl3) δ ppm 1.13-1.52 (m, 4H), 1.79 (m, 1H), 1.90-2.11 (m, 5H), 2.56 (s, 3H), 2.79 (m, 1H), 2.87-3.16 (m, 5H), 3.05 (s, 6H), 3.36 (m, 1H), 3.58 (m, 1H), 3.70 (m, 1H), 3.92 (s, 3H), 4.41 (broad d, 1H), 5.28 (broad d, 1H), 7.01 (d, 1H), 7.12 (m, 1H), 7.52 (m, 2H), 7.65 (s, 1H), 7.89 (m, 1H), 8.10 (s, 1H), 9.60 (s, 1H).
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl ester
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
MeOH THF
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
60 mg
Type
reactant
Reaction Step Six
Quantity
68 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
reactant
Reaction Step Seven
Yield
68%

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